molecular formula C8H7FN2O2 B1441017 4-fluoro-7-nitro-2,3-dihydro-1H-indole CAS No. 1167056-12-3

4-fluoro-7-nitro-2,3-dihydro-1H-indole

Cat. No. B1441017
M. Wt: 182.15 g/mol
InChI Key: PAVIDRYITUVQFL-UHFFFAOYSA-N
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Description

4-Fluoro-7-nitro-2,3-dihydro-1H-indole (4FN-DHI) is a heterocyclic aromatic compound which has been studied for its potential applications in the field of medicinal chemistry. It is a synthetic derivative of indole, a naturally occurring aromatic compound found in many plants. 4FN-DHI has been studied for its potential applications in the synthesis of various drugs and for its possible use as an imaging agent.

Scientific Research Applications

Antituberculosis Activity

Indole derivatives, specifically those related to the structure of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, have shown significant promise in medicinal chemistry, particularly in the fight against tuberculosis. A study by Karalı et al. (2007) synthesized a series of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones and evaluated their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. The compounds displayed notable inhibitory activity, highlighting the potential of fluoro-nitro-indole derivatives in developing new antituberculosis agents. This underscores the importance of structural variation in indoles for enhancing biological activity against tuberculosis (Karalı et al., 2007).

Antimicrobial and Antiinflammatory Properties

Research by Narayana et al. (2009) on heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, which are structurally similar to 4-fluoro-7-nitro-2,3-dihydro-1H-indole, revealed these compounds possess antimicrobial, antiinflammatory, and antiproliferative activities. This study demonstrates the broad spectrum of biological activities that fluoro-nitro-indole derivatives can exhibit, offering insights into their potential application in treating various diseases and conditions (Narayana et al., 2009).

HIV-1 Attachment Inhibitor

In the context of virology, Wang et al. (2003) discovered that indole derivatives, specifically those modified with fluoro groups, can interfere with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. This research highlights the potential of fluoro-nitro-indole compounds in the development of novel HIV-1 attachment inhibitors, contributing to the ongoing efforts to combat HIV/AIDS (Wang et al., 2003).

Synthetic Methodologies and Chemical Properties

The structural and synthetic versatility of fluoro-nitro-indole derivatives also extends to their use in organic synthesis and chemical research. Studies on palladium-catalyzed reactions and the development of new synthetic methodologies for indoles have broadened the understanding of the chemical properties and reactivity of these compounds. Research by Ansari et al. (2016) on palladium catalyzed reductive cyclizations, for example, provides valuable insights into the synthesis of biindoles and their derivatives, showcasing the significant role of fluoro-nitro-indole structures in advancing synthetic organic chemistry (Ansari et al., 2016).

Safety And Hazards

The safety and hazards associated with a specific indole derivative would depend on its specific structure and properties. It’s always important to refer to the relevant safety data sheets when handling these compounds.


Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities1.


Please note that this information is based on general properties of indole and its derivatives, and may not apply specifically to “4-fluoro-7-nitro-2,3-dihydro-1H-indole”. For detailed information about this specific compound, please refer to the relevant scientific literature or safety data sheets.


properties

IUPAC Name

4-fluoro-7-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-2,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVIDRYITUVQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC(=C21)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-7-nitro-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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